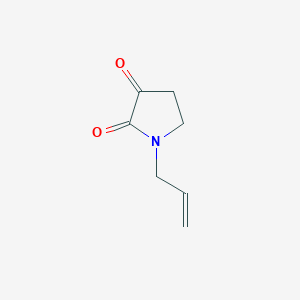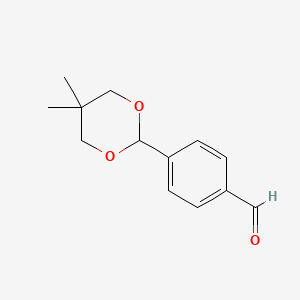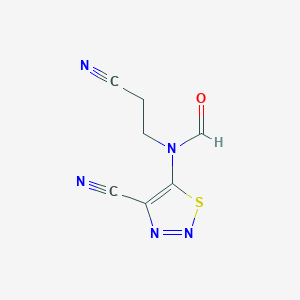
N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide
説明
N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide, commonly known as CTAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CTAF is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.
科学的研究の応用
CTAF has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CTAF has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, CTAF has been studied for its potential use in the development of new materials, such as organic semiconductors.
作用機序
The mechanism of action of CTAF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, CTAF has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
CTAF has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, CTAF has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CTAF has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of CTAF is that it is relatively easy to synthesize in a laboratory setting. It also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of CTAF is that it is not very water-soluble, which can make it difficult to administer in certain types of experiments.
将来の方向性
There are several potential future directions for research on CTAF. One area of interest is the development of new anticancer drugs based on the structure of CTAF. Another area of interest is the development of new antibiotics based on the antimicrobial properties of CTAF. Additionally, there is potential for the development of new materials based on the unique properties of CTAF, such as its ability to act as an organic semiconductor. Further research is needed to fully understand the potential applications of CTAF in these areas.
In conclusion, CTAF is a chemical compound with potential applications in medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been studied extensively for its potential anticancer and antimicrobial properties. CTAF has a range of biochemical and physiological effects and has potential as a treatment for a variety of diseases. While there are some limitations to its use in lab experiments, there are several potential future directions for research on CTAF.
特性
IUPAC Name |
N-(2-cyanoethyl)-N-(4-cyanothiadiazol-5-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5OS/c8-2-1-3-12(5-13)7-6(4-9)10-11-14-7/h5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCWHMOWQHIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(C=O)C1=C(N=NS1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543477 | |
| Record name | N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide | |
CAS RN |
106119-66-8 | |
| Record name | N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



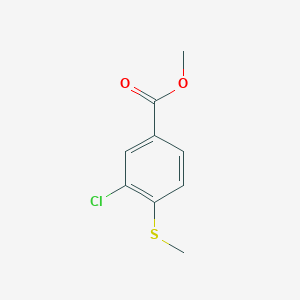
![2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B3345470.png)

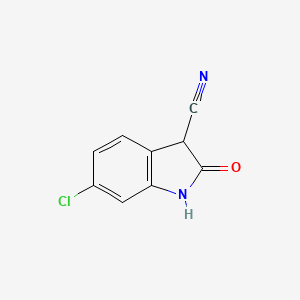
![4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3345483.png)
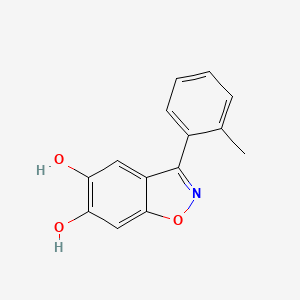
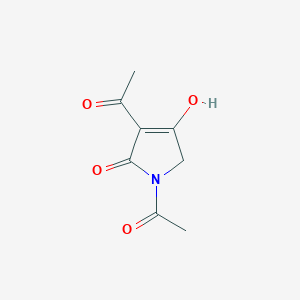
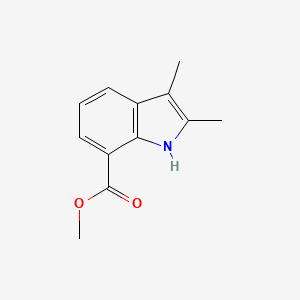
![6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B3345520.png)
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B3345522.png)
![Imidazo[1,2-a]pyrimidine-3-methanol](/img/structure/B3345527.png)
![Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-](/img/structure/B3345544.png)
